molecular formula C17H17N3O2 B2992882 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034245-92-4

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2992882
CAS RN: 2034245-92-4
M. Wt: 295.342
InChI Key: QZUNCNONQDQVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It is part of a series of compounds that have been studied for their potential as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) .


Synthesis Analysis

The synthesis of this compound involves the production of tetrahydropyrazolo[1,5-a]pyrazines from corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme contains five steps, the first three of which are one-pot, and allows for the production of compounds in fairly good yields .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold allows for the introduction of different substituents, neutral or functionalized, in different positions of the pyrazole and/or piperazine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .

Mechanism of Action

The compound is part of a series of HBV CpAMs that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants . The lead compound demonstrated inhibition of HBV DNA viral load in a HBV AAV mouse model by oral administration .

Future Directions

The compound and its derivatives have shown promise as potential anti-HBV therapeutic agents . Future research could focus on further optimizing these compounds to increase their efficacy and reduce any potential side effects. Additionally, the synthetic scheme used to produce these compounds could be further refined to increase yields and reduce costs .

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-2,5,7,9,11H,3-4,6,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUNCNONQDQVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=CC=CC=C4O3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.